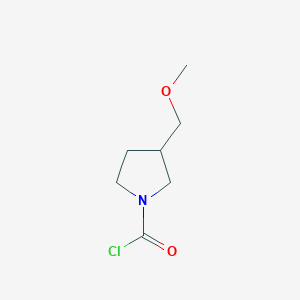

3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride

CAS No.: 1541965-20-1

Cat. No.: VC2879047

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1541965-20-1 |

|---|---|

| Molecular Formula | C7H12ClNO2 |

| Molecular Weight | 177.63 g/mol |

| IUPAC Name | 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride |

| Standard InChI | InChI=1S/C7H12ClNO2/c1-11-5-6-2-3-9(4-6)7(8)10/h6H,2-5H2,1H3 |

| Standard InChI Key | JXPITDVDBQCEKU-UHFFFAOYSA-N |

| SMILES | COCC1CCN(C1)C(=O)Cl |

| Canonical SMILES | COCC1CCN(C1)C(=O)Cl |

Introduction

Chemical Structure and Properties

Structural Features

3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride contains a five-membered pyrrolidine ring with a methoxymethyl (-CH₂OCH₃) substituent at the 3-position and a carbonyl chloride (-COCl) group at the nitrogen atom (position 1). This combination of functional groups contributes to its chemical reactivity and synthetic utility.

Physical Properties

Based on structural analysis and comparison with related compounds, the following physical properties can be anticipated for 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₂ClNO₂ |

| Molecular Weight | Approximately 177.63 g/mol |

| Physical State | Likely a colorless to pale yellow liquid or crystalline solid |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, THF, toluene); reactive with protic solvents |

| Stability | Moisture-sensitive due to the carbonyl chloride group |

| Storage | Requires storage under inert atmosphere, away from moisture |

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features:

| Analytical Method | Expected Features |

|---|---|

| ¹H NMR | Signals for pyrrolidine ring protons (3-4 ppm), methoxymethyl group (CH₂O- at ~3.3-3.5 ppm, -OCH₃ at ~3.3 ppm) |

| ¹³C NMR | Carbonyl carbon (~170-175 ppm), pyrrolidine ring carbons (25-60 ppm), methoxymethyl carbons |

| IR Spectroscopy | Strong C=O stretching (1770-1800 cm⁻¹), C-O stretching (~1100-1200 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 177, fragmentation patterns involving loss of methoxy group |

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride typically involves a multi-step process starting from appropriate pyrrolidine derivatives. Based on synthetic methodologies for related compounds, several approaches can be considered:

Synthesis from 3-(Methoxymethyl)pyrrolidine

One potential synthetic route involves the reaction of 3-(Methoxymethyl)pyrrolidine with phosgene or a phosgene equivalent (such as triphosgene or oxalyl chloride):

| Step | Reaction | Conditions | Expected Yield |

|---|---|---|---|

| 1 | Preparation of 3-(Methoxymethyl)pyrrolidine | Reduction of appropriate precursor followed by alkylation | 70-85% |

| 2 | Formation of carbonyl chloride | Reaction with oxalyl chloride in DCM with catalytic DMF | 75-90% |

Alternative Synthetic Route

An alternative approach might involve functionalization of a suitable pyrrolidine derivative, similar to the process described in the patent literature for related compounds :

-

Starting with a protected pyrrolidine-3-carboxylic acid

-

Reduction of the carboxylic acid to an alcohol

-

Methoxymethylation of the alcohol

-

Deprotection of the nitrogen

-

Introduction of the carbonyl chloride group

This approach would require careful control of reaction conditions to prevent side reactions at the various functional groups.

Chemical Reactions

Reactivity of the Carbonyl Chloride Group

The carbonyl chloride functionality makes 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride highly reactive toward nucleophiles. Key reactions include:

| Reaction Type | Nucleophile | Product Type | Conditions |

|---|---|---|---|

| Amidation | Primary/Secondary Amines | Amides | 0-25°C, base (e.g., TEA or DIPEA) |

| Esterification | Alcohols | Esters | 0-25°C, base catalyst |

| Reduction | Hydride reagents (e.g., LiAlH₄) | Aldehydes | -78°C to 0°C, anhydrous conditions |

| Hydrolysis | Water | Carboxylic acid | Room temperature, aqueous conditions |

Reactions of the Methoxymethyl Group

The methoxymethyl group can undergo several transformations:

-

Deprotection to yield hydroxymethyl derivatives

-

Substitution reactions to introduce other functional groups

-

Oxidation to form aldehydes or carboxylic acids

Stability Considerations

Due to the presence of the reactive carbonyl chloride group, 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is sensitive to moisture and protic solvents. Hydrolysis readily occurs in the presence of water or alcohols, forming the corresponding carboxylic acid or ester. Therefore, reactions involving this compound typically require anhydrous conditions and inert atmosphere.

Applications in Research

Synthetic Intermediate

3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride serves as a valuable intermediate in the synthesis of:

-

Pharmaceutical compounds, particularly those targeting central nervous system disorders

-

Structurally diverse amides and esters containing the pyrrolidine scaffold

-

Building blocks for combinatorial chemistry and medicinal chemistry programs

Medicinal Chemistry Applications

The pyrrolidine scaffold is present in numerous biologically active compounds. The functionalized pyrrolidine structure in 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride makes it particularly useful in medicinal chemistry applications:

Biological Activity

Structure-Activity Relationships

Research on related pyrrolidine derivatives suggests potential structure-activity relationships that might apply to compounds synthesized from 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride:

| Structural Feature | Potential Effect on Activity |

|---|---|

| Pyrrolidine ring | Provides conformational rigidity and potential for hydrogen bonding |

| Methoxymethyl group | May enhance membrane permeability and binding to hydrophobic pockets |

| Derivatives from carbonyl group | Different substituents can tune selectivity and potency |

Toxicological Considerations

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride merit comparison:

| Compound | Structural Difference | Comparative Reactivity |

|---|---|---|

| tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate | Contains Boc protecting group instead of carbonyl chloride | Much less reactive, stable to aqueous conditions |

| 3-(Methoxymethyl)pyrrolidine hydrochloride | Lacks carbonyl group, contains free amine as HCl salt | Nucleophilic rather than electrophilic reactivity |

| 3-(Hydroxymethyl)pyrrolidine-1-carbonyl chloride | Contains hydroxyl group instead of methoxy | More hydrophilic, potential for additional reactions at hydroxyl group |

Functional Group Effects

The presence of different functional groups significantly affects the chemical behavior and applications of these compounds:

-

The carbonyl chloride group in 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride provides high reactivity for derivatization

-

The methoxymethyl group offers protection for the corresponding alcohol and modulates the compound's polarity

-

Boc-protected analogues provide stability during synthetic procedures but reduced reactivity

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing improved synthetic routes to 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride and its derivatives:

-

Exploration of enantioselective synthetic approaches

-

Development of one-pot procedures for more efficient synthesis

-

Investigation of green chemistry alternatives to traditional reagents

Medicinal Chemistry Applications

The potential for derivatives of 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride in medicinal chemistry warrants further investigation:

| Research Area | Specific Direction | Potential Impact |

|---|---|---|

| CNS Disorders | Development of enzyme inhibitors | Novel treatments for neurodegenerative diseases |

| Antimicrobial Research | Creation of new antibacterial compounds | Addressing antibiotic resistance |

| Enzyme Modulation | Targeting specific metabolic pathways | Treatment of metabolic disorders |

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies would be valuable to understand how structural modifications affect biological activity:

-

Systematic variation of substituents on the pyrrolidine ring

-

Exploration of different functional groups at the carbonyl position

-

Investigation of stereochemical effects on biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume